molecular formula C4H5N3O3 B055809 Methyl 2-imino-1,3,4-oxadiazole-3-carboxylate CAS No. 111155-00-1

Methyl 2-imino-1,3,4-oxadiazole-3-carboxylate

Cat. No. B055809
CAS RN: 111155-00-1
M. Wt: 143.1 g/mol
InChI Key: QPSSLISUYXKJCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-imino-1,3,4-oxadiazole-3-carboxylate, also known as MIOC, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. MIOC has been found to exhibit a wide range of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties.

Scientific Research Applications

Methyl 2-imino-1,3,4-oxadiazole-3-carboxylate has shown promising results in various scientific research studies. It has been found to exhibit potent antibacterial activity against a wide range of gram-positive and gram-negative bacteria, including drug-resistant strains. Methyl 2-imino-1,3,4-oxadiazole-3-carboxylate has also been shown to have antifungal activity against Candida albicans, a common pathogen that causes fungal infections in humans. Additionally, Methyl 2-imino-1,3,4-oxadiazole-3-carboxylate has been found to possess antiviral activity against herpes simplex virus type 1 and 2, and human immunodeficiency virus type 1.

Mechanism Of Action

The mechanism of action of Methyl 2-imino-1,3,4-oxadiazole-3-carboxylate is not fully understood, but it is believed to involve the inhibition of key enzymes and metabolic pathways in bacteria, fungi, and viruses. Methyl 2-imino-1,3,4-oxadiazole-3-carboxylate has been shown to inhibit the growth of bacteria by interfering with cell wall synthesis and disrupting membrane integrity. In fungi, Methyl 2-imino-1,3,4-oxadiazole-3-carboxylate inhibits the biosynthesis of ergosterol, a key component of the fungal cell membrane. Methyl 2-imino-1,3,4-oxadiazole-3-carboxylate has also been found to inhibit viral replication by targeting viral enzymes and inhibiting viral entry and fusion.
Biochemical and Physiological Effects:
Methyl 2-imino-1,3,4-oxadiazole-3-carboxylate has been found to have minimal toxicity and side effects in vitro and in vivo studies. It has been shown to have low cytotoxicity towards mammalian cells, making it a potentially safe and effective therapeutic agent. Methyl 2-imino-1,3,4-oxadiazole-3-carboxylate has also been found to have antioxidant properties, which may contribute to its therapeutic effects.

Advantages And Limitations For Lab Experiments

Methyl 2-imino-1,3,4-oxadiazole-3-carboxylate has several advantages for lab experiments, including its easy synthesis, low toxicity, and broad-spectrum activity against bacteria, fungi, and viruses. However, Methyl 2-imino-1,3,4-oxadiazole-3-carboxylate has some limitations, such as its instability in aqueous solutions and its limited solubility in organic solvents. These limitations may affect the efficacy of Methyl 2-imino-1,3,4-oxadiazole-3-carboxylate in certain experimental settings.

Future Directions

There are several future directions for the research and development of Methyl 2-imino-1,3,4-oxadiazole-3-carboxylate. One potential direction is the optimization of the synthesis method to improve the yield and purity of Methyl 2-imino-1,3,4-oxadiazole-3-carboxylate. Another direction is the investigation of the molecular mechanisms of Methyl 2-imino-1,3,4-oxadiazole-3-carboxylate's biological activities, which could lead to the development of more potent and selective analogs. Additionally, the therapeutic potential of Methyl 2-imino-1,3,4-oxadiazole-3-carboxylate in various disease models should be explored further, including its potential use as an antifungal, antibacterial, and antiviral agent. Overall, the research on Methyl 2-imino-1,3,4-oxadiazole-3-carboxylate holds great promise for the development of new and effective therapies for a wide range of diseases.

Synthesis Methods

The synthesis of Methyl 2-imino-1,3,4-oxadiazole-3-carboxylate is a multi-step process that involves the condensation of ethyl isocyanoacetate with hydrazine hydrate, followed by cyclization with dimethyl carbonate. The resulting product is then subjected to acid hydrolysis to obtain Methyl 2-imino-1,3,4-oxadiazole-3-carboxylate in high yield and purity. The synthesis method of Methyl 2-imino-1,3,4-oxadiazole-3-carboxylate has been optimized over the years to improve the efficiency and scalability of the process.

properties

CAS RN

111155-00-1

Product Name

Methyl 2-imino-1,3,4-oxadiazole-3-carboxylate

Molecular Formula

C4H5N3O3

Molecular Weight

143.1 g/mol

IUPAC Name

methyl 2-imino-1,3,4-oxadiazole-3-carboxylate

InChI

InChI=1S/C4H5N3O3/c1-9-4(8)7-3(5)10-2-6-7/h2,5H,1H3

InChI Key

QPSSLISUYXKJCJ-UHFFFAOYSA-N

SMILES

COC(=O)N1C(=N)OC=N1

Canonical SMILES

COC(=O)N1C(=N)OC=N1

synonyms

1,3,4-Oxadiazole-3(2H)-carboxylicacid,2-imino-,methylester(9CI)

Origin of Product

United States

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